6-Iodoquinoline
Overview
Description
Synthesis Analysis
6-Iodoquinoline and its derivatives are synthesized through a variety of methods, including cyclization reactions and substitution reactions. A common approach involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to the formation of 6-bromo-4-iodoquinoline confirmed by NMR spectrum analysis (Wang et al., 2015). Additionally, a highly facile, single-step synthetic approach from readily available 2-aminobenzophenones and terminal alkynes has been developed, demonstrating the versatility of 6-iodoquinoline synthesis (Yaragorla et al., 2017).
Molecular Structure Analysis
The molecular structure of 6-iodoquinoline derivatives has been characterized using various spectroscopic techniques, including NMR, XRD, and IR spectroscopy. These studies provide insight into the complex structures and reactive sites of 6-iodoquinoline, facilitating further chemical modifications and applications in synthetic chemistry.
Chemical Reactions and Properties
6-Iodoquinoline participates in a wide range of chemical reactions, including palladium-catalyzed aminocarbonylation, which provides an efficient route for producing various quinoline derivatives (Chniti et al., 2021). It also undergoes successive substitution of halogens in cross-coupling reactions, allowing the synthesis of diarylquinolines with different aryl groups (Tsvetkov et al., 2002).
Physical Properties Analysis
The physical properties of 6-iodoquinoline, such as melting points, solubility, and crystalline structure, are crucial for its application in synthesis and material science. These properties are often characterized using X-ray diffraction and spectroscopic methods, providing a foundation for understanding its behavior in various chemical environments.
Chemical Properties Analysis
6-Iodoquinoline exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, its role as a precursor in various organic syntheses, and its ability to undergo halogenation, coupling, and cyclization reactions. These properties make it a valuable compound in the development of new pharmaceuticals, materials, and catalytic processes.
- (Wang et al., 2015)
- (Yaragorla et al., 2017)
- (Chniti et al., 2021)
- (Tsvetkov et al., 2002)
Scientific Research Applications
Synthesis of 6-Glyoxylamidoquinoline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
- Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3. When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
- Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%). The isolation and characterization of the new carbonylated products of various structures were also accomplished .
Synthesis of Iodo-Quinoline Derivatives and Their Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions .
- Methods of Application: Iodo-aniline, pyruvic acid and 22 phenyl-substituted aldehydes (we varied the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
- Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR and 13 C NMR spectroscopy and single-ray crystal diffractometry. Their antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis was tested in vitro .
Synthesis of Unsymmetrical Squaraine Cyanine Dyes
- Scientific Field: Photophysics and Photochemistry
- Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .
Synthesis of 6-Iodoquinoline Derivatives and Their Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
- Methods of Application: Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (varying the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
- Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR, and 13 C NMR spectroscopy and single-ray crystal diffractometry . Their antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis was tested in vitro .
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
- Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3 . When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
- Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%) . The isolation and characterization of the new carbonylated products of various structures were also accomplished .
Synthesis of Unsymmetrical Squaraine Cyanine Dyes
- Scientific Field: Photophysics and Photochemistry
- Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .
Synthesis of Iodo-Quinoline Derivatives and Their Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
- Methods of Application: Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (varying the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
- Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR, and 13 C NMR spectroscopy and single-ray crystal diffractometry . Their antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis was tested in vitro .
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
- Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3 . When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
- Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%) . The isolation and characterization of the new carbonylated products of various structures were also accomplished .
Synthesis of Unsymmetrical Squaraine Cyanine Dyes
- Scientific Field: Photophysics and Photochemistry
- Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .
Future Directions
The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . This suggests potential future directions in the synthesis of these derivatives.
properties
IUPAC Name |
6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTASELJZCIVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928030 | |
Record name | 6-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoline | |
CAS RN |
13327-31-6 | |
Record name | 6-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-IODOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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